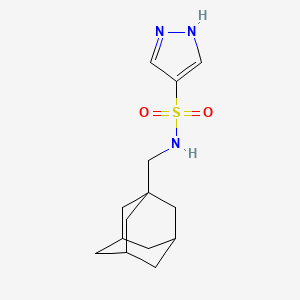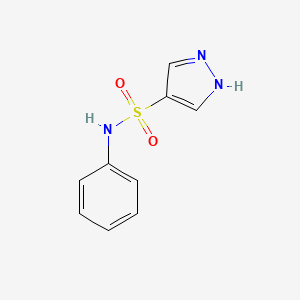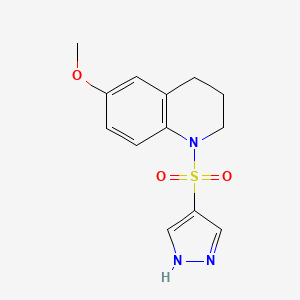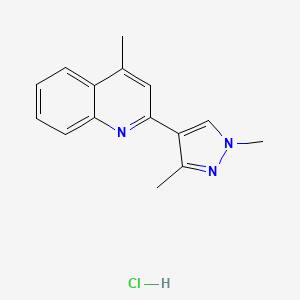![molecular formula C12H12N2O3 B7530134 N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)
N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide, also known as HOCPCA, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazole carboxamides, which have been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is primarily mediated through its interaction with the mGluR4 receptor. Activation of this receptor leads to the inhibition of cyclic AMP (cAMP) production, which in turn modulates the release of neurotransmitters such as glutamate and GABA. This modulation of neurotransmitter release has been implicated in the regulation of synaptic plasticity and the modulation of pain perception.
Biochemical and Physiological Effects:
N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter release and pain perception, N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has also been reported to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide for lab experiments is its high selectivity for the mGluR4 receptor. This selectivity allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. However, one of the limitations of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide. One area of research is the development of more potent analogs of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide that can achieve the desired effects at lower concentrations. Another area of research is the investigation of the potential therapeutic applications of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide in other fields, such as inflammation and neurodegenerative diseases. Finally, the development of more specific and selective ligands for the mGluR4 receptor may provide new insights into the role of this receptor in various physiological and pathological processes.
Synthesemethoden
N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-hydroxybenzaldehyde with methylamine to form 3-hydroxybenzylamine. This intermediate is then reacted with ethyl oxalyl chloride to form the oxazole ring, followed by the addition of a methyl group using sodium hydride. The final product is obtained by treating the resulting compound with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and pain management. In neuroscience, N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been found to act as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pain management, N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been reported to have analgesic effects in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-5-11(17-14-8)12(16)13-7-9-3-2-4-10(15)6-9/h2-6,15H,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAZNYSHNSOZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)
![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)







![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)